N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities
Mechanism of Action
Target of Action
It has been synthesized and tested against three mycobacterium tuberculosis cell lines .
Mode of Action
The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, possibly influencing the function of the target proteins in Mycobacterium tuberculosis.
Biochemical Pathways
Given its activity against mycobacterium tuberculosis, it is likely that it interferes with essential biochemical pathways in this bacterium, leading to inhibition of cell growth .
Result of Action
It has been suggested that 1,3,5-oxadiazole derivatives are candidates for the development of novel antitubercular agents , indicating that the compound may have a significant inhibitory effect on the growth of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with other oxadiazole derivatives:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antimicrobial activity but differs in its sulfur-containing thiadiazole ring.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core but vary in their substituents, leading to differences in biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by acylation with 2-methoxybenzoic acid. The general synthetic route includes:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved by reacting 4-chlorobenzohydrazide with appropriate reagents under acidic conditions.
- Acylation : The resulting oxadiazole is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. In particular, this compound has shown promising activity against various strains of bacteria and fungi.
- Mycobacterium tuberculosis : A study demonstrated that derivatives of oxadiazole exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong potential as antitubercular agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines:
- Cell Line Studies : For instance, in studies involving A549 human lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can act as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways and activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:
Compound | Structure | MIC (μg/mL) | Selectivity Index |
---|---|---|---|
1a | 5-NO₂C₄H₂O | 7.80 | 13.59 |
1b | 5-NO₂C₄H₂S | 15.60 | 4.61 |
1c | 5-NO₂C₄H₃N | 31.25 | 2.18 |
This table illustrates that modifications to the substituents on the oxadiazole ring can significantly affect both antimicrobial potency and selectivity .
Case Studies and Research Findings
Several case studies have documented the biological activity of compounds related to this compound:
- Antitubercular Activity : Research indicated that certain derivatives maintained strong antitubercular activity even when structural modifications were made .
- Anticancer Activity : A comparative study showed that similar compounds displayed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further structural optimization .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHRCWXUTXTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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